molecular formula C13H22N2 B13311282 [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine

[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13311282
M. Wt: 206.33 g/mol
InChI Key: SCPICJRSQBJYNX-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine is an organic compound with a complex structure that includes both dimethylamino and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine typically involves the reaction of 2,3-dimethylbenzyl chloride with dimethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: The major products include oxidized derivatives of the dimethylphenyl group.

    Reduction: The major products include reduced derivatives of the dimethylamino group.

    Substitution: The major products include substituted derivatives at the dimethylamino group.

Scientific Research Applications

[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine: This compound has a similar structure but includes a methoxy group instead of a dimethyl group.

    Tris[2-(dimethylamino)ethyl]amine: This compound has three dimethylaminoethyl groups attached to a central nitrogen atom.

Uniqueness

[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine is unique due to its specific combination of dimethylamino and dimethylphenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-11-6-5-7-13(12(11)2)10-14-8-9-15(3)4/h5-7,14H,8-10H2,1-4H3

InChI Key

SCPICJRSQBJYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCCN(C)C)C

Origin of Product

United States

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